molecular formula C20H16Cl2N2O5S3 B2606158 Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477869-12-8

Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No. B2606158
CAS RN: 477869-12-8
M. Wt: 531.44
InChI Key: XXDPWZQXXSIJTE-UHFFFAOYSA-N
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Description

“Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C20H16Cl2N2O5S3 and a molecular weight of 531.45244 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups including sulfonyl, amino, and carboxylate groups . These functional groups can participate in various chemical reactions, which could potentially be exploited in the synthesis of new compounds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, sulfonyl groups can undergo reactions such as sulfonation and desulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (531.45244) and its molecular formula (C20H16Cl2N2O5S3) . Unfortunately, other properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate has been synthesized and characterized using single crystal X-ray diffraction, confirming its structure with various spectroscopic methods (Ramazani et al., 2011).

Chemical Reactions and Derivatives

  • The compound methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was found to cyclize exclusively to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under the influence of bases (Ukrainets et al., 2014).
  • A novel method for the synthesis of benzothiophenes and benzoselenophenes through photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides was developed, yielding these compounds in moderate to good yields at ambient temperature (Yan et al., 2018).

Application in Synthesis of Novel Compounds

  • New amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride were synthesized, resulting in various amino acid sulfonamide derivatives of isocoumarin. The reaction of the sulfonyl chloride with amino acid methyl esters was studied, demonstrating the versatility of this compound in synthesizing novel derivatives (Riabchenko et al., 2020).
  • The synthesis of 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidine derivatives and thienotriazolopyrimidine derivatives was achieved, with many of the newly synthesized compounds displaying potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

methyl 3-[[2-[2-[(2,5-dichlorophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O5S3/c1-29-20(26)19-15(8-9-30-19)23-18(25)11-31-16-5-3-2-4-14(16)24-32(27,28)17-10-12(21)6-7-13(17)22/h2-10,24H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDPWZQXXSIJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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